6-methoxynaphthalene-2-sulfonyl Chloride
Overview
Description
The compound 6-methoxynaphthalene-2-sulfonyl chloride is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned, which can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, a one-step synthesis method is reported for a complex naphthalene sulfonate derivative by treating 7-acetamido-4-hydroxy-2-naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 in acetonitrile . This method could potentially be adapted for the synthesis of 6-methoxynaphthalene-2-sulfonyl chloride by altering the starting materials and reaction conditions. Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, a compound with a similar methoxy and halogen substitution pattern, has been achieved through various methods, including methylation with dimethyl sulfate and methyl halides, as well as more environmentally friendly methods like using dimethyl carbonate .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of substituents on the naphthalene core. The papers describe the use of various NMR techniques, such as 1H NMR, 13C NMR, gCOSY, TOCSY, gHSQC, and gHMBC, to characterize the chemical structure of synthesized naphthalene sulfonate derivatives . These techniques could be applied to determine the molecular structure of 6-methoxynaphthalene-2-sulfonyl chloride and to confirm the position of the methoxy and sulfonyl chloride groups on the naphthalene ring.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can be inferred from the reactions described in the papers. For example, the reaction of menthyl 2-methoxynaphthalene-1-sulfinate with Grignard reagents leads to the formation of optically active sulfoxides, and under certain conditions, to the cleavage of the methoxy group . This suggests that 6-methoxynaphthalene-2-sulfonyl chloride could also undergo reactions with Grignard reagents, potentially leading to the formation of new compounds or cleavage of the methoxy group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-methoxynaphthalene-2-sulfonyl chloride are not directly reported in the papers, the properties of similar compounds can provide some insights. The papers discuss the characterization of naphthalene derivatives using mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), which are useful for determining the mass and functional groups of the compounds . These techniques could be used to analyze the physical and chemical properties of 6-methoxynaphthalene-2-sulfonyl chloride, such as its molecular weight, boiling point, melting point, and reactivity towards various reagents.
Scientific Research Applications
Nucleophilic Aromatic Substitution and Chelation
6-Methoxynaphthalene-2-sulfonyl chloride is involved in nucleophilic aromatic substitution reactions. Hattori et al. (1997) demonstrated that 1-methoxynaphthalenes with sulfonyl substituents undergo displacement of the methoxy group in the presence of Grignard reagents, facilitated by a chelation-assisted conjugate addition-elimination process. The study compared the activating ability of these sulfonyl groups with other substituents, indicating their significant role in such chemical transformations Hattori, Suzuki, Tomita, Takeda, & Miyano, 1997.
Synthesis of Non-steroidal Anti-inflammatory Agents
Xu and He (2010) highlighted the importance of 2-bromo-6-methoxynaphthalene, which can be derived from methoxynaphthalene compounds like 6-methoxynaphthalene-2-sulfonyl chloride, as a key intermediate in synthesizing non-steroidal anti-inflammatory drugs such as nabumetone and naproxen. The research emphasized the development of environmentally benign synthesis methods, considering the toxicological and environmental concerns associated with traditional reagents Xu & He, 2010.
Catalysis in Friedel-Crafts Acylation
Schuster and Hölderich (2008) investigated the Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride over Nafion/silica composites and BEA zeolites containing Lewis acid sites. The study explored the influence of Nafion content and the effect of different solvents, contributing to the understanding of catalyzed acylation processes involving methoxynaphthalene derivatives Schuster & Hölderich, 2008.
Safety And Hazards
properties
IUPAC Name |
6-methoxynaphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJXYAIDWYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442835 | |
Record name | 6-methoxynaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxynaphthalene-2-sulfonyl Chloride | |
CAS RN |
56875-59-3 | |
Record name | 6-methoxynaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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